N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide
Description
N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is a Schiff base derivative characterized by:
- 3-Nitrobenzylidene hydrazine moiety: The nitro group (-NO₂) at the meta position introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.
- Oxoacetamide backbone: Provides a planar, polar region for hydrogen bonding and interaction with biological targets.
This compound is structurally analogous to hydrazone-based pharmaceuticals and agrochemicals, where the hydrazine linkage and aromatic substituents are critical for activity .
Properties
CAS No. |
350710-26-8 |
|---|---|
Molecular Formula |
C15H10Cl2N4O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-11-5-2-6-12(13(11)17)19-14(22)15(23)20-18-8-9-3-1-4-10(7-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
CVDLZHBIFINQKW-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Nitro vs.
- Positional Isomerism : The 3-nitro isomer (target) may exhibit distinct steric and electronic properties compared to the 4-nitro analog (). Meta-substitution could reduce steric hindrance in molecular interactions .
- Methoxy Derivatives : Compounds with 3,4-dimethoxybenzylidene groups () are heavier and more lipophilic, which may reduce solubility but enhance membrane permeability .
Comparison :
- The nitro group in the target compound may require milder reaction conditions to avoid reduction or side reactions compared to halogenated analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide | 2.8 | <1 (DMSO) | 215–220 (decomp.) |
| N-(2,5-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide | 3.5 | <0.5 (DMSO) | 190–195 |
| 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide | 3.2 | 1.2 (DMSO) | 185–190 |
Key Observations :
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